molecular formula C20H21N3OS B5117833 3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone

3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone

Cat. No.: B5117833
M. Wt: 351.5 g/mol
InChI Key: BKBSHKMZYFVOMW-UHFFFAOYSA-N
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Description

3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines the isoquinoline and quinazolinone moieties, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoquinoline Moiety: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring system.

    Attachment of Propyl Chain: The propyl chain can be introduced via alkylation reactions, using appropriate alkyl halides and base catalysts.

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Coupling of Isoquinoline and Quinazolinone Moieties: The final step involves coupling the isoquinoline and quinazolinone moieties through a sulfanyl linkage, using thiol-based reagents and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone has been studied for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Medicine: The compound is being explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to their ligand-binding domains. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone is unique due to its combination of isoquinoline and quinazolinone moieties, which may confer distinct chemical reactivity and biological activity. Its sulfanyl linkage further differentiates it from other similar compounds, potentially offering unique interactions with molecular targets.

Properties

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-19-17-8-3-4-9-18(17)21-20(25)23(19)12-5-11-22-13-10-15-6-1-2-7-16(15)14-22/h1-4,6-9H,5,10-14H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBSHKMZYFVOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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